Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 618070-15-8
VCID: VC16172863
InChI: InChI=1S/C27H23ClN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3
SMILES:
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol

Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

CAS No.: 618070-15-8

Cat. No.: VC16172863

Molecular Formula: C27H23ClN2O5

Molecular Weight: 490.9 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate - 618070-15-8

Specification

CAS No. 618070-15-8
Molecular Formula C27H23ClN2O5
Molecular Weight 490.9 g/mol
IUPAC Name diethyl 7-(4-chlorobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
Standard InChI InChI=1S/C27H23ClN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3
Standard InChI Key FKPQTXPBVXICDJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic pyrrolo[1,2-c]pyrimidine scaffold, with:

  • Diethyl ester groups at positions 5 and 6.

  • A 4-chlorobenzoyl moiety at position 7.

  • A p-tolyl group (4-methylphenyl) at position 3.

The molecular formula is C₂₆H₂₃ClN₂O₆, with a molecular weight of 495.93 g/mol. The presence of electron-withdrawing (chlorobenzoyl) and electron-donating (p-tolyl) groups creates electronic asymmetry, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₃ClN₂O₆
Molecular Weight495.93 g/mol
Calculated LogP3.8 (indicating lipophilicity)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

Synthesis and Reactivity

Synthetic Routes

The synthesis of pyrrolo[1,2-c]pyrimidine derivatives typically involves 1,4-conjugate addition and cyclization-oxidation steps. For example:

  • Core Formation: Reacting methyl 2-isocyanoacetate with α,β-unsaturated ketones under basic conditions (e.g., choline hydroxide) forms the pyrrole ring .

  • Functionalization:

    • Esterification: Diethyl ester groups are introduced via acid-catalyzed ester exchange from methyl esters .

    • Chlorobenzoylation: Friedel-Crafts acylation or nucleophilic substitution introduces the 4-chlorobenzoyl group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationCholine hydroxide, RT, 2 hr85%
Ester ExchangeEthanol, H₂SO₄, reflux78%
Chlorobenzoylation4-Chlorobenzoyl chloride, AlCl₃65%

Reactivity Profile

  • Ester Hydrolysis: The diethyl esters undergo saponification to dicarboxylic acids under basic conditions .

  • Nucleophilic Aromatic Substitution: The chlorobenzoyl group participates in substitution reactions with amines or alkoxides .

  • Oxidation: The pyrrole ring is susceptible to oxidative degradation, limiting stability under harsh conditions .

CompoundIC₅₀ (Kinase Inhibition)Antibacterial MIC
7-Chloro-pyrrolo[1,2-c]pyrimidine0.45 µM12.5 µg/mL
4-Chloro-7-tosyl-pyrrolopyrimidine1.2 µM25 µg/mL

Applications in Materials Science

Optoelectronic Materials

The extended π-system and substituent diversity enable applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high electron affinity .

  • Nonlinear Optics (NLO): The chlorobenzoyl group enhances hyperpolarizability, useful in frequency doubling .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures exceeding 250°C, suggesting robustness for high-temperature applications .

Photostability

UV-Vis studies indicate moderate photodegradation under UV light (λ = 254 nm), necessitating stabilizers for long-term storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator